

Validating In Vitro Efficacy of 17-Hydroxyventuricidin A: A Comparative In Vivo Guide

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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B15566195

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the promising in vitro antimicrobial and potential anticancer activities of **17-Hydroxyventuricidin A** in relevant in vivo models. As a member of the venturicidin family of macrolide antibiotics, **17-Hydroxyventuricidin A** is a known inhibitor of F_0F_1 -ATPase, a critical enzyme in cellular energy production. This mechanism suggests a broad therapeutic potential. Due to the limited availability of specific in vivo data for **17-Hydroxyventuricidin A**, this guide leverages data from the closely related and well-studied compound, Venturicidin A, as a comparator to inform experimental design and establish performance benchmarks.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the known in vitro activities of Venturicidin A, which can serve as a preliminary benchmark for **17-Hydroxyventuricidin A**. It is imperative for researchers to generate analogous data for **17-Hydroxyventuricidin A** to enable a direct and accurate comparison.

Table 1: Comparative Antifungal Activity (In Vitro)

Compound	Fungal Species	MIC/EC ₅₀ (µg/mL)	Reference
Venturicidin A	Fusarium graminearum	3.69 (EC ₅₀)	[1]
17-Hydroxyventuricidin A	Verticillium dahlia, Fusarium sp., Candida tropicalis	Activity reported, quantitative data not available	

Table 2: Comparative Antibacterial Activity (In Vitro)

Compound	Bacterial Species	MIC (µg/mL)	Notes	Reference
Venturicidin A	ESKAPE Pathogens	>256	Weak intrinsic activity	[1]
17-Hydroxyventuricidin A	Gram-positive bacteria (M. luteus, B. subtilis, S. aureus)	Activity reported, quantitative data not available		

Table 3: Comparative Cytotoxicity (In Vitro)

Compound	Cell Line	IC ₅₀ (µg/mL)	Reference
Venturicidin A	Human Embryonic Kidney (HEK)	31	[2]
17-Hydroxyventuricidin A	Not Reported	-	

Proposed In Vivo Validation Strategy

Based on the in vitro profile of the venturicidin class, the following in vivo studies are recommended to validate the efficacy of **17-Hydroxyventuricidin A**.

Antifungal Efficacy in a Murine Model of Disseminated Candidiasis

This model will assess the ability of **17-Hydroxyventuricidin A** to control a systemic fungal infection.

- Animal Model: Female BALB/c mice (6-8 weeks old).
- Infection: Intravenous injection of *Candida albicans* (e.g., SC5314 strain) at a concentration of 5×10^5 CFU/mouse.
- Treatment Groups:
 - Vehicle control (e.g., saline with appropriate solubilizing agent).
 - **17-Hydroxyventuricidin A** (multiple dose levels, e.g., 1, 5, 20 mg/kg, administered intraperitoneally or intravenously).
 - Positive control (e.g., Fluconazole at 10 mg/kg).
- Dosing Regimen: Treatment initiated 24 hours post-infection and continued once daily for 7 days.
- Endpoints:
 - Survival rate over a 21-day period.
 - Fungal burden in kidneys and spleen (CFU/gram of tissue) at the end of the study.
 - Histopathological analysis of target organs.

Antibacterial Potentiation in a Rat Model of Catheter-Related Infection

This study will evaluate the synergistic effect of **17-Hydroxyventuricidin A** with an aminoglycoside antibiotic against a biofilm-forming bacterial infection.

- Animal Model: Male Sprague-Dawley rats with surgically implanted central venous catheters.

- Infection: Intraluminal inoculation of the catheter with a clinical isolate of methicillin-resistant *Staphylococcus aureus* (MRSA) known to be resistant to aminoglycosides.
- Treatment Groups:
 - Saline lock (negative control).
 - Gentamicin lock (e.g., 5 mg/mL).
 - **17-Hydroxyventuricidin A** lock (dose to be determined by in vitro synergy data).
 - Gentamicin + **17-Hydroxyventuricidin A** combination lock.
- Dosing Regimen: Catheter lock therapy administered for a defined period (e.g., 24-48 hours).
- Endpoints:
 - Bacterial load (CFU/mL) in blood samples drawn from the catheter.
 - Quantification of biofilm formation on the explanted catheter surface (e.g., via sonication and plating).
 - Clinical signs of infection.

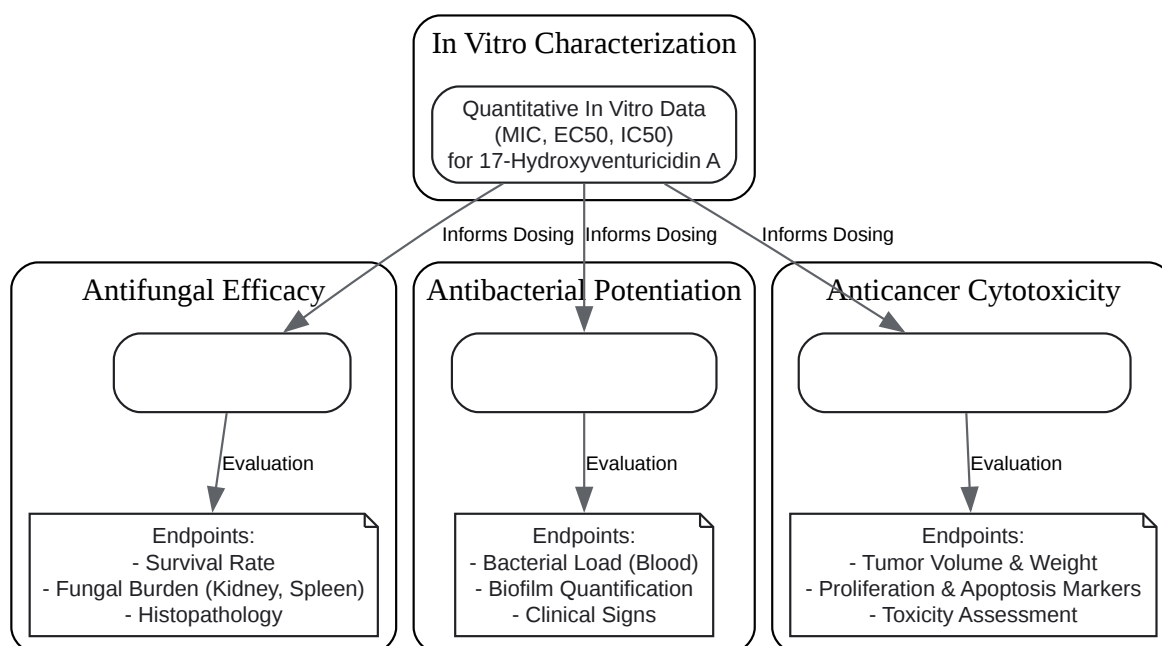
Anticancer Cytotoxicity in a Mouse Xenograft Model

This model will assess the potential of **17-Hydroxyventuricidin A** to inhibit tumor growth in vivo.

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
- Tumor Implantation: Subcutaneous injection of a human cancer cell line for which in vitro sensitivity to venturicidins has been established or is suspected (e.g., a cell line with high reliance on oxidative phosphorylation).
- Treatment Groups:
 - Vehicle control.

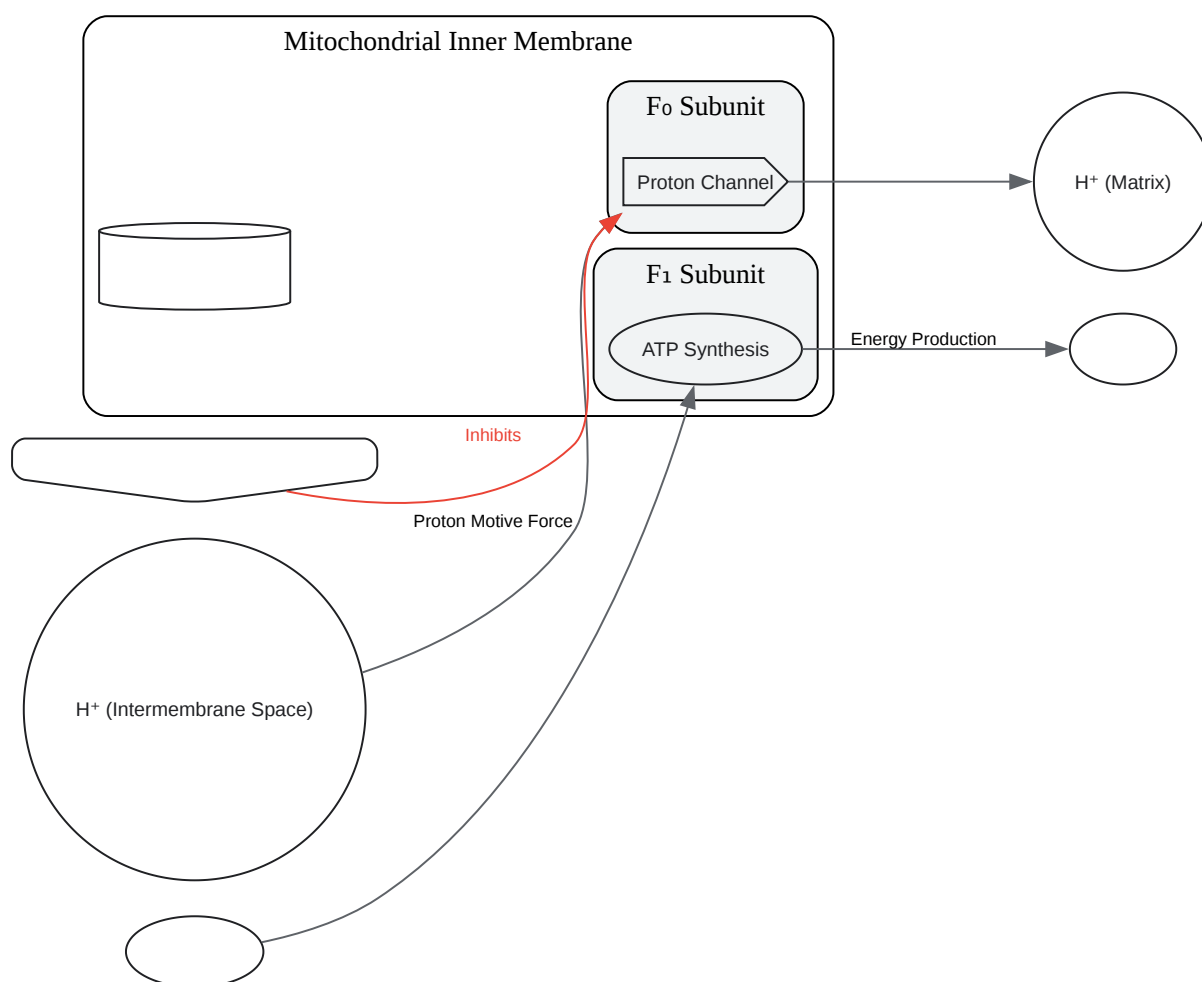
- **17-Hydroxyventuricidin A** (multiple dose levels, administered via a suitable route).
- Positive control (a standard-of-care chemotherapeutic for the chosen cell line).
- Dosing Regimen: Treatment initiated when tumors reach a palpable size and continued for a defined period (e.g., 3-4 weeks).
- Endpoints:
 - Tumor volume measurement throughout the study.
 - Final tumor weight at the end of the study.
 - Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
 - Monitoring of animal body weight and general health as an indicator of toxicity.

Mandatory Visualizations



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Caption: Proposed workflow for the in vivo validation of **17-Hydroxyventuricidin A**.

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Caption: Mechanism of action of **17-Hydroxyventuricidin A** via inhibition of F₀F₁-ATPase.

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